molecular formula C17H10ClNNa2O6 B1229359 disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate CAS No. 75452-50-5

disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate

Cat. No. B1229359
CAS RN: 75452-50-5
M. Wt: 405.7 g/mol
InChI Key: HSFQYLLKBSXVGA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04419352

Procedure details

6-Chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid (0.629 g) suspended in water was treated with sodium bicarbonate (0.292 g) and stirred until complete dissolution occurred. The solution was filtered then treated with acetone. The precipitated product was collected by filtration and dried to give (0.6 g) of the title compound.
Name
6-Chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Quantity
0.629 g
Type
reactant
Reaction Step One
Quantity
0.292 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([CH2:20][CH2:21][CH3:22])[C:8]3[O:15][C:14]([C:16]([OH:18])=[O:17])=[CH:13][C:12](=[O:19])[C:9]=3[CH:10]=2)[N:5]=[C:4]([C:23]([OH:25])=[O:24])[CH:3]=1.C(=O)(O)[O-].[Na+:30]>O>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([CH2:20][CH2:21][CH3:22])[C:8]3[O:15][C:14]([C:16]([O-:18])=[O:17])=[CH:13][C:12](=[O:19])[C:9]=3[CH:10]=2)[N:5]=[C:4]([C:23]([O-:25])=[O:24])[CH:3]=1.[Na+:30].[Na+:30] |f:1.2,4.5.6|

Inputs

Step One
Name
6-Chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Quantity
0.629 g
Type
reactant
Smiles
ClC1=CC(=NC2=C(C3=C(C=C12)C(C=C(O3)C(=O)O)=O)CCC)C(=O)O
Step Two
Name
Quantity
0.292 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
then treated with acetone
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=C(C3=C(C=C12)C(C=C(O3)C(=O)[O-])=O)CCC)C(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.